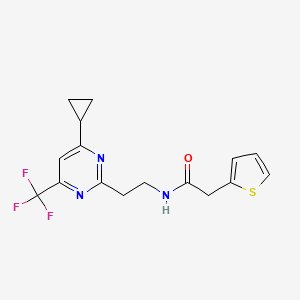

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3OS/c17-16(18,19)13-9-12(10-3-4-10)21-14(22-13)5-6-20-15(23)8-11-2-1-7-24-11/h1-2,7,9-10H,3-6,8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTXVNBNRCLGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications.

The compound is characterized by the following molecular structure:

- Molecular Formula : C13H14F3N3OS

- Molecular Weight : 303.33 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds containing pyrimidine and thiophene moieties exhibit various biological activities, including:

- Antitumor Activity : Compounds similar to this compound have been shown to inhibit cancer cell proliferation. A study demonstrated that pyrimidine derivatives can act as RET kinase inhibitors, which are relevant in cancer therapy .

- Antimicrobial Properties : The presence of thiophene rings in compounds often correlates with enhanced antimicrobial activity. Research on related compounds has shown promising results against various bacterial strains .

- Enzyme Inhibition : Similar structural analogs have been evaluated for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of drugs .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway generally includes:

- Formation of Pyrimidine Derivative : The initial step involves synthesizing the 4-cyclopropyl-6-trifluoromethylpyrimidine core.

- Thiophene Attachment : Subsequent reactions introduce the thiophene moiety through acylation or similar methods.

- Final Coupling Reaction : The final step involves coupling the ethyl group to form the complete acetamide structure.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antitumor Efficacy : A recent publication highlighted a series of pyrimidine derivatives that showed significant antitumor effects in vitro, with IC50 values indicating potent inhibition of cancer cell lines .

- Mechanism of Action : Research has suggested that these compounds may exert their effects through multiple mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption characteristics for compounds with similar structures, suggesting potential for oral bioavailability .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide. Research indicates that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds promising candidates for further development in cancer therapy . -

Antimicrobial Properties

Compounds containing pyrimidine and thiophene units have shown antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. Studies have demonstrated that modifications to the structure can lead to enhanced efficacy against bacterial strains, suggesting that this compound may have similar properties . -

Neurological Applications

There is growing interest in the use of pyrimidine derivatives for neurological disorders. Some studies have indicated that such compounds can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like schizophrenia and depression . The unique structural features of this compound may influence its ability to cross the blood-brain barrier.

Pharmacological Insights

-

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully elucidated but may involve inhibition of specific enzyme pathways or receptor interactions. For instance, compounds with similar structures have been shown to inhibit phospholipase A2, which plays a role in inflammatory processes . -

Toxicity and Safety Profile

Understanding the safety profile of new compounds is crucial for their development into therapeutic agents. Preliminary studies on related compounds indicate varying degrees of toxicity, which necessitates thorough investigation into the safety and side effects associated with this compound .

Case Study 1: Anticancer Efficacy

A study examined a series of pyrimidine derivatives, including those structurally similar to this compound, against human cancer cell lines. Results showed significant cytotoxicity correlated with specific structural features, leading researchers to propose modifications that could enhance potency .

Case Study 2: Antimicrobial Activity

Research focused on a library of thiophene-containing compounds demonstrated their effectiveness against resistant bacterial strains. The compound's structural attributes were linked to its ability to disrupt bacterial cell membranes, providing insights into potential formulations for treating infections .

Chemical Reactions Analysis

Pyrimidine Ring Reactivity

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions. Key reactive positions are influenced by the electron-withdrawing trifluoromethyl (-CF₃) and cyclopropyl groups.

Acetamide Group Transformations

The acetamide moiety participates in hydrolysis, reduction, and coupling reactions, influenced by the thiophene’s electron-rich nature.

Thiophene Ring Reactivity

The thiophene group undergoes electrophilic substitution (e.g., sulfonation, halogenation) and cross-coupling reactions.

Cyclopropyl Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under acidic or radical conditions.

| Reaction Type | Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, CH₃COOH | Linear alkene derivatives | Protonation at cyclopropyl C-C bond leads to carbocation rearrangement. | |

| Radical Addition | AIBN, toluene, 110°C | Functionalized open-chain products | Stability of radical intermediates enhanced by adjacent -CF₃ group. |

Trifluoromethyl Group Stability

The -CF₃ group is generally inert but participates in defluorination under extreme conditions.

| Reaction Type | Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| Defluorination | Mg powder, DMF, 150°C | Difluoromethyl or non-fluorinated analogs | Partial defluorination observed with strong reductants. -Pyrimidine ring stability maintained. |

Key Mechanistic Insights:

-

Electronic Effects : The -CF₃ group withdraws electron density, activating the pyrimidine ring for nucleophilic attack while deactivating it for electrophilic substitution .

-

Steric Considerations : The cyclopropyl group imposes steric constraints, limiting reactivity at adjacent positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr reactions on the pyrimidine ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Variations

The compound’s uniqueness lies in its cyclopropyl-pyrimidine-ethyl-thiophene acetamide architecture. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Analogues

Physicochemical and Electronic Properties

- This contrasts with the electron-donating methyl or oxo groups in other analogues (e.g., CAS 1105223-93-5) .

- Steric Effects : The cyclopropyl group introduces steric bulk, which may hinder rotation around the pyrimidine-ethyl bond, stabilizing a specific conformation. This differs from smaller substituents (e.g., methyl in ’s ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) .

- Lipophilicity : The thiophene and cyclopropyl groups increase logP compared to analogues with polar substituents (e.g., oxo or cyan groups in and ) .

Q & A

Q. Table 1: Representative Reaction Conditions

How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Q. Basic

- NMR spectroscopy : Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm, aromatic protons), thiophene (δ 7.1–7.3 ppm), and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolve bond lengths (e.g., C–N in acetamide: ~1.33 Å) and dihedral angles (pyrimidine-thiophene: ~85°) using SHELXL .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 412.1) and fragmentation patterns .

How can contradictory bioactivity data across different assays be resolved?

Advanced

Contradictions may arise from assay conditions (e.g., pH, solvent) or target specificity. Methodological approaches include:

- Dose-response curves : Validate activity across multiple concentrations (IC₅₀ values) .

- Competitive binding assays : Use radiolabeled ligands to confirm target engagement .

- Molecular dynamics simulations : Assess binding stability in physiological conditions (e.g., solvation effects) .

What mechanistic insights exist for its interaction with cytochrome P450 enzymes?

Q. Advanced

- Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. The trifluoromethyl group reduces oxidative metabolism .

- Docking studies : The pyrimidine ring forms π-π interactions with Phe residues in the enzyme active site, while the thiophene moiety influences substrate orientation .

How do purification techniques impact yield and purity?

Q. Basic

- Recrystallization : Use ethanol/water (1:1) to remove unreacted starting materials (yield: 80–85%) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >99% purity for biological assays .

What computational modeling approaches predict its pharmacokinetic properties?

Q. Advanced

- ADMET prediction : SwissADME or Schrödinger QikProp to estimate logP (~3.2), solubility (<10 µM), and BBB permeability (low) .

- QM/MM simulations : Optimize transition states for metabolic reactions (e.g., CYP3A4-mediated oxidation) .

Which functional groups are critical for its reactivity in nucleophilic substitutions?

Q. Basic

- Acetamide group : Susceptible to hydrolysis under acidic conditions (e.g., HCl/THF, 50°C) .

- Trifluoromethylpyrimidine : Electron-withdrawing effect enhances electrophilic aromatic substitution at the 4-position .

How can low yields in the alkylation step be troubleshooted?

Q. Advanced

- Excess reagent : Use 2.5 equivalents of 2-(thiophen-2-yl)acetyl chloride to drive the reaction .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., amide hydrolysis) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to improve electrophilicity .

What analytical techniques validate purity for publication?

Q. Basic

- Elemental analysis : Confirm C, H, N, S within ±0.3% of theoretical values .

- HPLC-UV/HRMS : Retention time consistency and exact mass matching (<2 ppm error) .

How does it compare structurally and functionally to analogs?

Advanced

Table 2: Comparative Analysis with Analogs

The cyclopropyl group enhances metabolic stability, while the trifluoromethyl group improves target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.